![molecular formula C14H12ClN3O2S B5872240 N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxybenzamide](/img/structure/B5872240.png)
N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxybenzamide is a novel thiourea derivative. Thiourea derivatives are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, has shown potential in forming metal complexes and exhibiting biological activities.
准备方法
The synthesis of N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxybenzamide involves the reaction of 2-chlorobenzoyl chloride with potassium thiocyanate in acetone, followed by the addition of 5-chloropyridin-2-amine . The reaction conditions typically include:
Reagent-grade chemicals: Ensuring high purity for optimal results.
Solvent: Acetone is commonly used.
Temperature: The reaction is usually carried out at room temperature.
Reaction time: The process may take several hours to complete.
化学反应分析
N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom on the pyridine ring.
Complexation: It forms complexes with transition metals like cobalt, nickel, and copper.
科学研究应用
N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antitubercular, antibacterial, antifungal, and insecticidal properties.
Material Science: The compound’s ability to form metal complexes makes it useful in the development of new materials with unique properties.
Electrochemical Studies: Its electrochemical behavior has been investigated using cyclic voltammetry.
Antioxidant Activity: The compound and its metal complexes have shown antioxidant activities in various assays.
作用机制
The mechanism of action of N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxybenzamide involves its interaction with molecular targets such as enzymes and metal ions. The thiourea moiety can chelate metal ions, affecting their biological availability and activity. Additionally, the compound’s ability to form hydrogen bonds and interact with biological macromolecules contributes to its biological effects .
相似化合物的比较
N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxybenzamide can be compared with other thiourea derivatives, such as:
N-[(5-chloropyridin-2-yl)carbamothioyl]thiophene-2-carboxamide: Known for its tyrosinase inhibitory activity.
N-[(5-chloropyridin-2-yl)carbamothioyl]-3-propoxybenzamide: Another thiourea derivative with potential biological activities.
The uniqueness of this compound lies in its specific structural features and the diverse range of metal complexes it can form, which contribute to its varied applications in scientific research.
属性
IUPAC Name |
N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2S/c1-20-11-5-3-2-4-10(11)13(19)18-14(21)17-12-7-6-9(15)8-16-12/h2-8H,1H3,(H2,16,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJYEZWZOQABSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC(=S)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
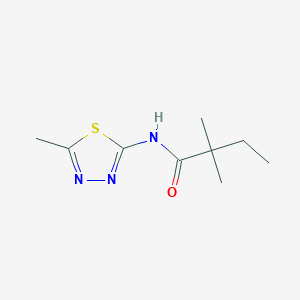
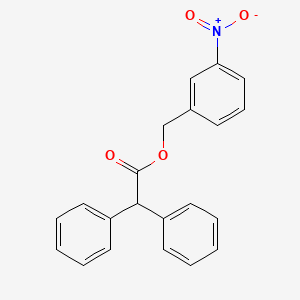
![N-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B5872185.png)
![(3-FLUOROPHENYL)[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE](/img/structure/B5872191.png)
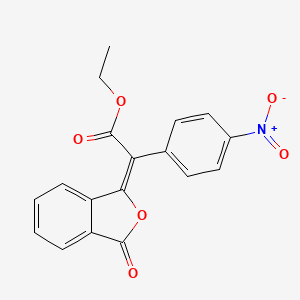
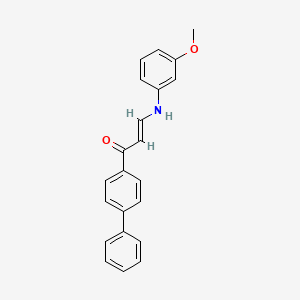
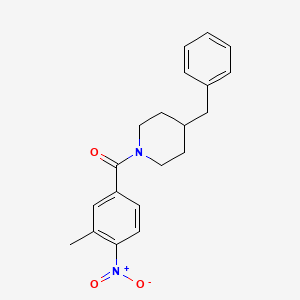
![dimethyl 5-[(methoxycarbonyl)amino]isophthalate](/img/structure/B5872233.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-naphthyl)acetamide](/img/structure/B5872243.png)
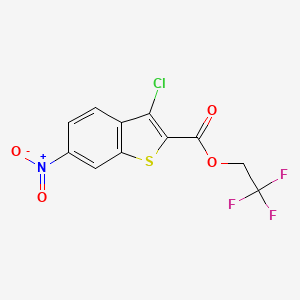
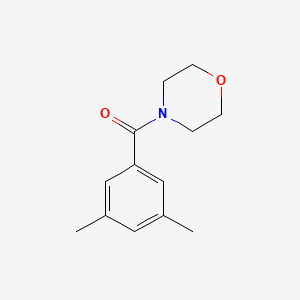
![3,4-dimethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide](/img/structure/B5872269.png)
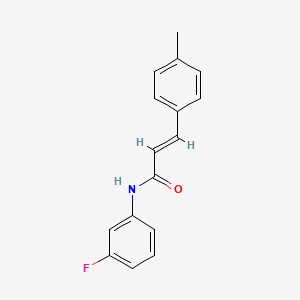
![2-[4-(acetylamino)-6-methyl-1,3,5-triazin-2-yl]phenyl acetate](/img/structure/B5872281.png)
